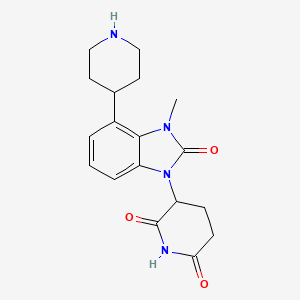
(2-sulfamoyl-1H-indol-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Sulfamoyl-1H-indol-6-yl) acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, making them significant in various biological and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-sulfamoyl-1H-indol-6-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with 1H-indole-6-carboxylic acid as the starting material.
Sulfamoylation: The indole ring is sulfamoylated using sulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The sulfamoylated indole is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Sulfamoyl-1H-indol-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the sulfamoyl group to sulfamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Sulfamide derivatives.
Substitution: Various substituted indole and sulfamoyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (2-sulfamoyl-1H-indol-6-yl) acetate exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group enhances the compound's solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Indole-3-acetic acid
6-Aminoindole
5-Fluoroindole
4-Methylindole
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(2-sulfamoyl-1H-indol-6-yl) acetate |
InChI |
InChI=1S/C10H10N2O4S/c1-6(13)16-8-3-2-7-4-10(17(11,14)15)12-9(7)5-8/h2-5,12H,1H3,(H2,11,14,15) |
InChI Key |
PVADFLKUTAKXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(1,18-Dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B15360104.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)

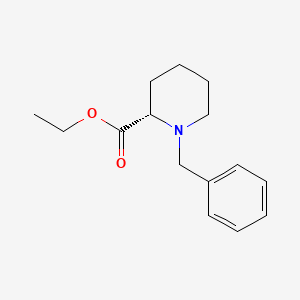
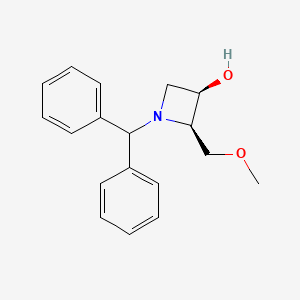

![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
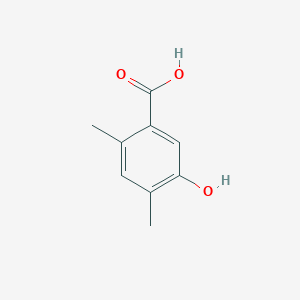
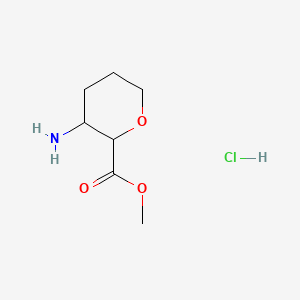
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)
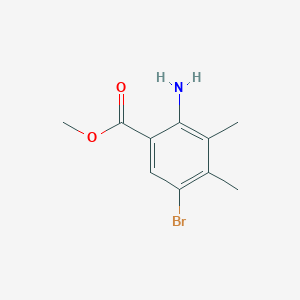
![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
